(4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, phenyl groups, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one with pyridin-3-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles like halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative with boronic acid functionality.
Uniqueness
What sets (4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one apart is its combination of a pyrazolone core with a pyridine moiety, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C23H20N4O |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H20N4O/c1-17(25-16-18-9-8-14-24-15-18)21-22(19-10-4-2-5-11-19)26-27(23(21)28)20-12-6-3-7-13-20/h2-15,26H,16H2,1H3 |
InChI Key |
RMZIAFLSPVUSME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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